Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl-

Description

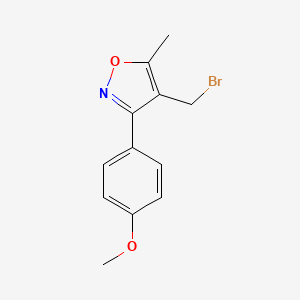

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl-, is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a bromomethyl group at position 4, a 4-methoxyphenyl group at position 3, and a methyl group at position 5.

The synthesis of such brominated isoxazole derivatives typically involves halogenation reactions, such as the use of N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide, as demonstrated in analogous compounds (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) . The bromomethyl group enhances reactivity for further functionalization, while the 4-methoxyphenyl substituent may influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name |

4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-8-11(7-13)12(14-16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYZSLYBSMWSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216154 | |

| Record name | 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-16-4 | |

| Record name | 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with β-Diketones

A classic approach involves reacting hydroxylamine hydrochloride with β-diketones. For example, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid could form via condensation of 4-methoxyphenylacetylene with a methyl-substituted β-diketone in the presence of hydroxylamine. Patents describe using dichloroformaldoxime and alkynes under basic conditions (e.g., NaOH in ethanol) to yield 3,5-disubstituted isoxazoles. Reaction temperatures between 20–70°C and solvents like dichloromethane or tetrahydrofuran are optimal.

Table 1: Cyclocondensation Conditions for Isoxazole Core

| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Dichloroformaldoxime + Alkyne | NaOH/EtOH | 50°C | 75–85 | |

| Hydroxylamine + β-Diketone | HCl/AcOH | Reflux | 60–70 |

Introduction of the 4-Methoxyphenyl Group

The 3-(4-methoxyphenyl) substituent is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent CN104262279A describes using peracetic acid as an oxidant to functionalize isoxazole intermediates at low temperatures (−20°C to 10°C). For example, reacting 3,5-dimethylisoxazole with 4-methoxybenzaldehyde in the presence of piperidine generates the styryl intermediate, which is subsequently oxidized.

Oxidative Coupling

A two-step protocol is effective:

-

Condensation : 3,5-Dimethyl-4-nitroisoxazole reacts with 4-methoxybenzaldehyde in ethanol with piperidine catalysis, forming 3-(4-methoxystyryl)-5-methyl-4-nitroisoxazole.

-

Oxidation : Treating the styryl intermediate with peracetic acid or dichloroperacetic acid at −10°C to 10°C yields the 3-(4-methoxyphenyl) derivative.

Key Parameters :

Bromomethyl Functionalization at Position 4

Introducing the bromomethyl group at position 4 requires selective bromination of a methyl precursor. Patent CN1233634C highlights bis(trichloromethyl) carbonate as a reagent for acyl chloride formation, which can be adapted for bromination via nucleophilic substitution.

Bromination Strategies

-

Hydroxymethyl Intermediate :

-

Direct Bromination :

Table 2: Bromination Optimization

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Hydroxymethylisoxazole | PBr₃ | CH₂Cl₂, 0°C → RT | 85–90 |

| 4-Methylisoxazole | NBS, AIBN | CCl₄, reflux, 6h | 60–70 |

Integrated Synthetic Route

Combining these steps, a plausible route is:

-

Step 1 : Synthesize 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid via cyclocondensation and oxidation.

-

Step 2 : Reduce the carboxylic acid to 4-hydroxymethyl using LiAlH₄.

Critical Considerations :

-

Solvent Choice : Dichloromethane or chlorobenzene improves bromination efficiency.

-

Catalyst : Tetrabutylurea enhances reaction rates in acyl chloride formation.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Development

Isoxazole derivatives are often explored for their therapeutic properties. The specific compound under discussion has shown promise in several areas:

- Antimicrobial Activity : Studies indicate that isoxazole derivatives can exhibit antimicrobial properties. The presence of the bromomethyl group enhances reactivity, making it a suitable candidate for further modifications aimed at improving efficacy against bacterial and fungal strains . For instance, related compounds with similar structures have demonstrated moderate to good inhibition against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer activity. Its mechanism likely involves interactions with biological targets such as enzymes or receptors, potentially leading to the modulation of critical pathways involved in cancer cell proliferation . For example, derivatives of isoxazole have been tested against lung cancer cell lines, showing promising results .

- Anti-inflammatory Effects : Isoxazole compounds have been explored as regulators of immune functions, indicating potential anti-inflammatory applications. Their low toxicity and bioactivity at low doses make them attractive candidates for further research in this area .

Organic Synthesis Applications

The unique structure of isoxazole, particularly the presence of the bromomethyl group, makes it a versatile building block in organic synthesis:

- Synthetic Intermediates : The bromomethyl group can serve as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups . This property is crucial in drug discovery, where modifying lead compounds can enhance their biological activity.

- Chemical Libraries : Isoxazole derivatives are often included in chemical libraries for high-throughput screening against various biological targets. This approach facilitates the identification of lead candidates for drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of isoxazole derivatives, highlighting their potential applications:

Mechanism of Action

The mechanism of action of Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related isoxazole and heterocyclic derivatives (Table 1). Key differences include substituent positions, halogen types, and core heterocycles, which collectively impact physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

Substituent Position and Reactivity: The bromomethyl group at position 4 in the target compound contrasts with position 5 in compound 53 . This positional difference may alter steric hindrance and regioselectivity in subsequent reactions.

Heterocycle Core Variations :

- Replacing isoxazole with oxadiazole (as in ) introduces differences in ring electronics and hydrogen-bonding capacity, affecting solubility and target selectivity .

- Pyrazole analogs () exhibit distinct biological activities due to nitrogen positioning, which influences interactions with enzymatic active sites .

Halogen Effects :

- Bromine substituents (e.g., bromomethyl or bromophenyl) enhance electrophilicity compared to chlorine, as seen in isostructural chloro/bromo thiazole derivatives (). Bromine’s larger atomic size may also affect crystal packing and intermolecular interactions .

Biological Activity

Isoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- (often referred to as 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole) exhibits significant potential in medicinal chemistry due to its unique structural features and functional groups.

Structural Characteristics

The structure of this isoxazole derivative includes:

- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Bromomethyl Group : Positioned at the 5-position, which enhances reactivity and facilitates further chemical modifications.

- Methoxyphenyl Group : Located at the 3-position, likely influencing the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including the compound , possess notable antimicrobial activity. They have been tested against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that these compounds can inhibit biofilm formation and reduce microbial load effectively .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal efficacy against organisms like Candida albicans. The minimal inhibitory concentration (MIC) values suggest a promising profile for further exploration in antifungal drug development .

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in recent studies. For instance, related compounds have shown cytotoxic effects on various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The mechanism involves modulation of apoptosis pathways and cell cycle arrest. Specifically, compounds similar to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole have been observed to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as p21 .

The biological activity of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is attributed to its ability to interact with biological targets:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting or modulating enzyme activities.

- Enhanced Binding Affinity : The methoxyphenyl group may increase binding affinity through hydrophobic interactions and hydrogen bonding.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that isoxazole derivatives exhibited IC50 values ranging from 86 to 755 μM against leukemia cell lines. These findings suggest that structural modifications can significantly influence cytotoxicity and selectivity towards cancer cells .

- Gene Expression Analysis : Expression analysis in HL-60 cells revealed that certain isoxazoles could modulate gene expression related to apoptosis (e.g., Bcl-2 and p21), indicating their potential role in therapeutic applications for cancer treatment .

Comparative Analysis of Isoxazole Derivatives

| Compound Name | Biological Activity | IC50 Values (μM) | Target Cells |

|---|---|---|---|

| 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole | Antimicrobial, Anticancer | Varies widely | MCF7, Huh7 |

| Isoxazole Derivative A | Antifungal | 50 | Candida albicans |

| Isoxazole Derivative B | Cytotoxic | 20 | HCT116 |

Q & A

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole, and how do reaction conditions influence yield?

The compound is typically synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. For example, a protocol involves reacting 4-methoxyphenylacetylene with a bromomethyl-containing nitrile oxide precursor under mild thermal conditions (60–80°C) in dichloromethane . Yield optimization requires precise stoichiometric control of the iodine reagent (e.g., PhI(OAc)₂) and exclusion of moisture. Post-synthesis, purification via silica gel column chromatography (hexane/ethyl acetate gradient) is critical, as the product often exists as a viscous oil requiring careful handling .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this isoxazole derivative?

Key techniques include:

- ¹H NMR : Distinct signals for the bromomethyl group (δ ~4.3–4.5 ppm, singlet) and methoxyphenyl protons (δ ~6.8–7.3 ppm) .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺ expected for C₁₂H₁₃BrNO₂: 298.0084) confirms molecular composition .

- IR : Absorbance near 1610 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O of methoxy group) . Cross-validation with NIST spectral databases is recommended to resolve ambiguities .

Q. How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromomethyl group is highly electrophilic, enabling facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, DMF solvent). For example, reaction with sodium azide yields the corresponding azidomethyl derivative, a precursor for click chemistry applications. Kinetic studies suggest that steric hindrance from the adjacent 5-methyl and 3-(4-methoxyphenyl) groups slightly reduces reaction rates compared to simpler bromomethylisoxazoles .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar isoxazole derivatives be resolved?

Discrepancies in chemical shifts (e.g., methoxyphenyl proton splitting patterns) may arise from conformational flexibility or solvent effects. For example, in CDCl₃ vs. DMSO-d₆, hydrogen bonding with the methoxy group can deshield aromatic protons. Computational modeling (DFT calculations) paired with NOESY experiments can clarify spatial arrangements and assign stereoelectronic effects .

Q. What strategies mitigate regioselectivity challenges during the synthesis of substituted isoxazoles?

Competing 3,5- vs. 4,5-substitution patterns can occur during cycloaddition. To favor the 3-(4-methoxyphenyl)-5-methyl-4-(bromomethyl) isomer:

- Use electron-deficient alkynes to stabilize transition states.

- Introduce bulky Lewis acids (e.g., ZnCl₂) to sterically guide regioselectivity .

- Monitor reaction progress in real-time via inline FTIR to detect intermediate nitrile oxide formation .

Q. How can this compound serve as a scaffold for designing antimicrobial agents?

The bromomethyl group allows functionalization with bioactive moieties. For instance, coupling with thiol-containing quinolones (e.g., ciprofloxacin derivatives) via thioether linkages has produced hybrids with enhanced Gram-negative bacterial inhibition (MIC: 2–8 µg/mL). Structure-activity relationship (SAR) studies indicate that the methoxyphenyl group improves membrane penetration, while the isoxazole core stabilizes binding to DNA gyrase .

Q. What computational methods are effective in predicting the stability of derivatives under physiological conditions?

Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) can assess hydrolytic stability of the bromomethyl group. Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying derivatives with tunable reactivity (e.g., slower hydrolysis for in vivo applications) .

Q. How do solvent polarity and temperature affect crystallization of this compound?

Crystallization trials in ethyl acetate/hexane (3:7) at −20°C yield needle-like crystals suitable for X-ray diffraction. Polar solvents (e.g., ethanol) disrupt π-stacking between methoxyphenyl groups, leading to amorphous precipitates. Differential Scanning Calorimetry (DSC) reveals a glass transition near −10°C, indicating metastable polymorphs .

Methodological Recommendations

- Contradiction Analysis : Cross-reference HRMS, NMR, and IR data with computational predictions to resolve structural ambiguities .

- Scale-Up Synthesis : Replace column chromatography with recrystallization for >10 g batches (solvent: toluene/heptane) .

- Biological Assays : Use microbroth dilution (CLSI guidelines) for consistent MIC determinations; pre-dissolve compounds in DMSO (≤1% v/v) to avoid solubility artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.